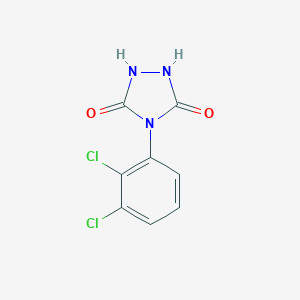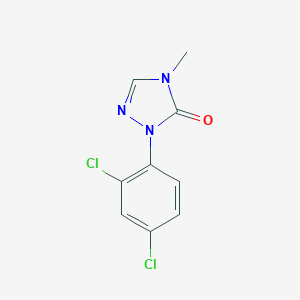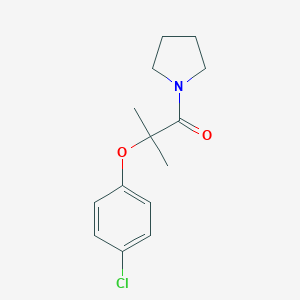
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a pyrrolidinyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropanoyl chloride to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4. This inhibition can modulate inflammatory responses and has potential therapeutic applications in conditions such as cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051): Another leukotriene A4 hydrolase inhibitor with a similar structure but different pharmacokinetic properties.
N-alkyl glycine amides: Compounds with inhibitory activity against leukotriene A4 hydrolase, but with different structural features.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit leukotriene A4 hydrolase with high specificity makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
KWKMVEQEHADFJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B258449.png)
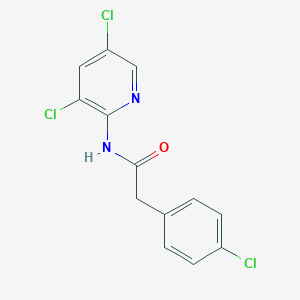
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![4-[(2-CHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B258459.png)
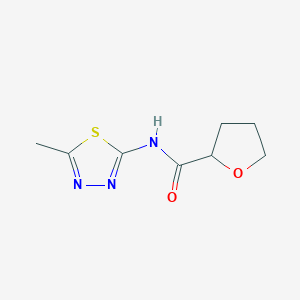
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B258465.png)


